molecular formula C17H35NO2 B12100127 L-Valine, dodecyl ester CAS No. 52207-50-8

L-Valine, dodecyl ester

Cat. No.: B12100127
CAS No.: 52207-50-8
M. Wt: 285.5 g/mol
InChI Key: ZPAXKQNZIUNMHH-INIZCTEOSA-N
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Description

L-Valine, dodecyl ester is an ester derivative of the amino acid L-Valine This compound is characterized by the presence of a long dodecyl (12-carbon) chain attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, dodecyl ester typically involves the esterification of L-Valine with dodecanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:

L-Valine+DodecanolAcid CatalystL-Valine, dodecyl ester+Water\text{L-Valine} + \text{Dodecanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} L-Valine+DodecanolAcid Catalyst​L-Valine, dodecyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like toluene or xylene can help in the removal of water formed during the reaction, driving the equilibrium towards ester formation. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Valine, dodecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield L-Valine and dodecanol.

    Transesterification: The ester can react with another alcohol to form a different ester and release dodecanol.

    Oxidation: The dodecyl chain can be oxidized under strong oxidative conditions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Hydrolysis: L-Valine and dodecanol.

    Transesterification: A new ester and dodecanol.

    Oxidation: Carboxylic acids or other oxidized derivatives of the dodecyl chain.

Scientific Research Applications

L-Valine, dodecyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modifying the properties of proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature, which can enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of L-Valine, dodecyl ester largely depends on its application. In drug delivery, for example, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of drugs into cells. The long dodecyl chain provides hydrophobic interactions, while the L-Valine moiety can engage in hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • L-Valine, methyl ester
  • L-Valine, ethyl ester
  • L-Valine, butyl ester

Comparison

L-Valine, dodecyl ester is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties compared to shorter-chain esters like L-Valine, methyl ester or L-Valine, ethyl ester. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and surfactant formulations. The longer chain also affects the compound’s solubility, melting point, and interaction with biological membranes, distinguishing it from its shorter-chain counterparts.

Properties

CAS No.

52207-50-8

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

dodecyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3/t16-/m0/s1

InChI Key

ZPAXKQNZIUNMHH-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C(C)C)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C(C)C)N

Origin of Product

United States

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